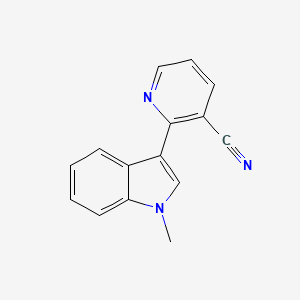![molecular formula C16H11NO B11876118 5H-Indeno[1,2-b]quinolin-10(11H)-one CAS No. 38105-54-3](/img/structure/B11876118.png)
5H-Indeno[1,2-b]quinolin-10(11H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Indeno[1,2-b]quinolin-10(11H)-one: is a heterocyclic compound that features a fused ring system combining an indene and a quinoline moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5H-Indeno[1,2-b]chinolin-10(11H)-on beinhaltet typischerweise mehrstufige Reaktionen, ausgehend von leicht verfügbaren Vorstufen. Eine gängige Methode umfasst die palladiumkatalysierte Kaskade-Reaktion von 2-Alkinylhalogenbenzol mit 2-Alkinylanilin . Diese Reaktion verläuft über eine Reihe von Schritten, einschließlich Cyclisierung und Dehydrierung, um die gewünschte Indenochinolinon-Struktur zu bilden.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für 5H-Indeno[1,2-b]chinolin-10(11H)-on nicht gut dokumentiert sind, würde der allgemeine Ansatz die Hochskalierung der Labor-Synthesemethoden beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Katalysatorkonzentration, umfassen, um höhere Ausbeuten und Reinheiten zu erzielen, die für industrielle Anwendungen geeignet sind.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5H-Indeno[1,2-b]chinolin-10(11H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinolinon-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Dihydro-Derivaten führen.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an verschiedenen Positionen im kondensierten Ringsystem auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.
Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) und Nucleophile (z. B. Amine, Thiole) werden unter verschiedenen Bedingungen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene substituierte Indenochinolinone, Dihydro-Derivate und andere funktionalisierte Verbindungen, abhängig von den verwendeten Reagenzien und Bedingungen.
Wissenschaftliche Forschungsanwendungen
5H-Indeno[1,2-b]chinolin-10(11H)-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Industrie: Es wird bei der Entwicklung fortschrittlicher Materialien eingesetzt, wie z. B. organische Halbleiter und Leuchtdioden (LEDs).
5. Wirkmechanismus
Der Wirkmechanismus von 5H-Indeno[1,2-b]chinolin-10(11H)-on und seinen Derivaten beinhaltet häufig die Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Beispielsweise hemmen einige Derivate die Aktivität von DNA-Gyrase und Topoisomerase IV, die für die Lebensfähigkeit von Bakterien unerlässlich sind . Diese Hemmung stört die DNA-Replikation und -Transkription, was zu antibakteriellen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 5H-Indeno[1,2-b]quinolin-10(11H)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives inhibit DNA gyrase and topoisomerase IV activities, which are essential for bacterial viability . This inhibition disrupts DNA replication and transcription, leading to antibacterial effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chinolin: Eine heterocyclische aromatische Verbindung mit einem ähnlichen Chinolin-Rest.
Indeno[1,2-b]chinoxalin: Ein weiteres kondensiertes Ringsystem mit bemerkenswerten Anwendungen in der organischen Synthese und der Medikamentenentwicklung.
4-Fluorphenyl-substituierte 5H-indeno[1,2-b]pyridinole: Verbindungen mit erhöhter Topoisomerase IIα-Hemmaktivität.
Einzigartigkeit
5H-Indeno[1,2-b]chinolin-10(11H)-on ist aufgrund seiner spezifischen kondensierten Ringstruktur einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
38105-54-3 |
|---|---|
Molekularformel |
C16H11NO |
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
5,11-dihydroindeno[1,2-b]quinolin-10-one |
InChI |
InChI=1S/C16H11NO/c18-16-12-7-3-4-8-14(12)17-15-11-6-2-1-5-10(11)9-13(15)16/h1-8H,9H2,(H,17,18) |
InChI-Schlüssel |
VSSBKIZSYSOAIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C(=O)C4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


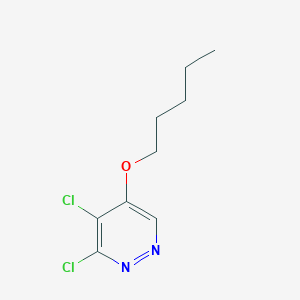

![7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11876040.png)


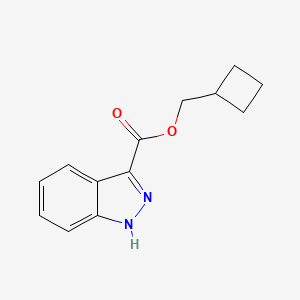
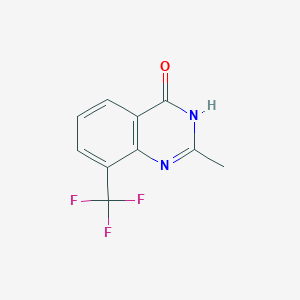

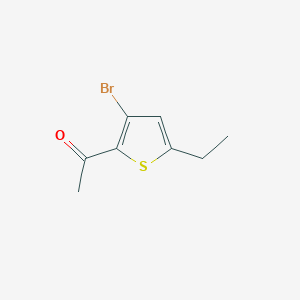
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11876100.png)


![1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11876134.png)
